6-Fluoro-3H-1,2,3-benzotriazin-4-one

Übersicht

Beschreibung

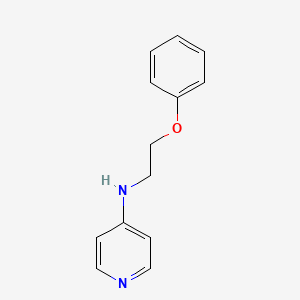

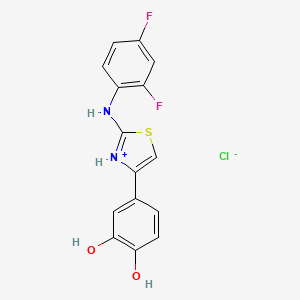

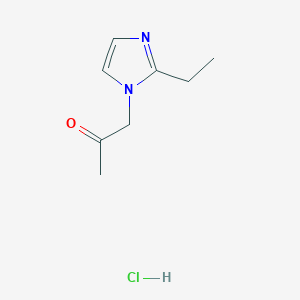

6-Fluoro-3H-1,2,3-benzotriazin-4-one is a chemical compound with the molecular formula C7H4FN3O and a molecular weight of 165.12 . It is also known by the synonyms 6-Fluorobenzo[d][1,2,3]triazin-4(1H)-one and 6-fluoro benzotriazinone .

Synthesis Analysis

The synthesis of 1,2,3-benzotriazin-4(3H)-one derivatives, which includes 6-Fluoro-3H-1,2,3-benzotriazin-4-one, involves the diazotisation and subsequent cyclisation of 2-aminobenzamides or 2-aminobenzenesulfonamides via stable diazonium salts . This process is compatible with a wide range of aryl functional groups and amide/sulfonamide-substituents .Molecular Structure Analysis

The molecular structure of 6-Fluoro-3H-1,2,3-benzotriazin-4-one is represented by the canonical SMILES notation: C1=CC2=C(C=C1F)C(=O)NN=N2 . The InChI representation is: InChI=1S/C7H4FN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12) .Physical And Chemical Properties Analysis

6-Fluoro-3H-1,2,3-benzotriazin-4-one has a topological polar surface area of 53.8Ų and an XLogP3 of 1.5 . It has a heavy atom count of 12, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 1 .Wissenschaftliche Forschungsanwendungen

Energetics and Structure Analysis

A study by Miranda et al. (2011) conducted an experimental and computational investigation into the energetics of 1,2,3-benzotriazin-4(3H)-one. They derived the standard molar enthalpy of formation of this compound in the solid state and discussed the interrelations between its structure and energy, including the tautomer 1,2,3-benzotriazin-4(1H)-one, based on density functional theory (DFT) calculations (Miranda et al., 2011).

Photolysis and Nucleophilic Substitution

Ege et al. (1976) examined the photolysis of fluorine- and nitro-substituted benzotriazinones, focusing on the fluorine substitution process and the intermediacy of diazonium compounds in photofragmentation reactions (Ege et al., 1976).

Fluorination Techniques and Cytotoxicity

Mirallai et al. (2019) provided insights into the synthesis of fluorinated derivatives of 7-oxo-1,2,4-benzotriazines. They achieved regioselective fluorination and discussed the cytotoxicity and electrochemical properties of these compounds (Mirallai et al., 2019).

Antimicrobial Screening

Armenise et al. (2012) synthesized and evaluated fluoro-derivatives of 1,2,4-benzotriazines for their antimicrobial properties against various bacteria and fungi. They highlighted compounds showing significant antimicrobial activity (Armenise et al., 2012).

Magnetic Susceptibility Studies

Constantinides et al. (2012) investigated the antiferromagnetic interactions in 1D Heisenberg linear chains of fluorophenyl and phenyl-substituted 1,2,4-benzotriazin-4-yl radicals, contributing to the understanding of magnetic-exchange interactions in these compounds (Constantinides et al., 2012).

Ligands in GABA Receptors

Guerrini et al. (2010) focused on fluoro derivatives of the pyrazolo[5,1-c][1,2,4]benzotriazine system as potential ligands at the benzodiazepine site on the GABA(A) receptor. They synthesized compounds to evaluate the importance of fluorine atoms in this context (Guerrini et al., 2010).

Denitrogenation and Catalysis

Miura et al. (2011) reported on the palladium-catalyzed denitrogenation reaction of 1,2,3-benzotriazin-4(3H)-ones, incorporating isocyanides into the reaction process. This research contributes to synthetic chemistry involving these compounds (Miura et al., 2011).

Nickel-Catalyzed Synthesis

Miura et al. (2008) described the nickel-catalyzed synthesis of 1(2H)-isoquinolones from 1,2,3-benzotriazin-4(3H)-ones, a process that highlights the versatility of these compounds in organic synthesis (Miura et al., 2008).

Antiviral Activity

Kotovskaya et al. (2007) elaborated on new synthetic approaches to fluorinated 3-phenyl-1,2,4-benzotriazines, assessing their antiviral and cytotoxic activity against various pathogenic viruses (Kotovskaya et al., 2007).

Activation in Antitumor Agents

Anderson et al. (2003) investigated how a class of benzotriazine 1,4-dioxide anticancer drugs produce oxidizing radicals following their one-electron reduction, contributing to the understanding of the mechanism of action of these compounds (Anderson et al., 2003).

Eigenschaften

IUPAC Name |

6-fluoro-3H-1,2,3-benzotriazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLQFKLASUKMCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-3H-1,2,3-benzotriazin-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-[(Cyclobutylcarbonyl)amino]pyridin-2-yl)benzoic acid](/img/structure/B1450853.png)

![(7-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1450861.png)

acetate](/img/structure/B1450862.png)

![N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1450870.png)